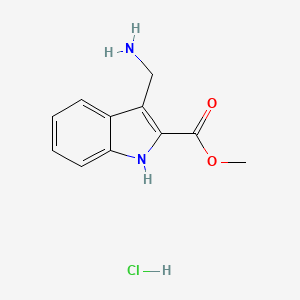
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-b-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-b-D-glucopyranoside is a valuable compound widely used in the biomedical industry. It exhibits potential therapeutic effects against various diseases, including cancer and inflammation. This compound is a derivative of glucopyranoside, characterized by the presence of benzyl and phthalimido groups, which contribute to its unique chemical properties and biological activities.
准备方法
The synthesis of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-b-D-glucopyranoside involves several steps. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the phthalimido group. The benzyl groups are then added through benzylation reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality of the final product.
化学反应分析
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and phthalimido groups can be substituted under specific conditions using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used but may include various derivatives of the original compound with modified functional groups.
科学研究应用
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-b-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research focuses on its therapeutic potential, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The phthalimido group is known to interact with proteins and enzymes, potentially inhibiting their activity. The benzyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-b-D-glucopyranoside can be compared with other similar compounds, such as:
- Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-(2’-deoxy-2’-phthalimido-3’,6’-O-diacetyl-4’-deoxy-β-D-glucopyranoside)
- tert-Butyldimethylsilyl 2-acetamido-4-O-(2-azido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranosyl)-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside
These compounds share similar structural features but differ in the specific functional groups attached to the glucopyranoside core. The unique combination of benzyl and phthalimido groups in this compound contributes to its distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33NO7/c37-31-29(23-40-20-24-12-4-1-5-13-24)43-35(42-22-26-16-8-3-9-17-26)30(32(31)41-21-25-14-6-2-7-15-25)36-33(38)27-18-10-11-19-28(27)34(36)39/h1-19,29-32,35,37H,20-23H2/t29-,30-,31-,32-,35-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHWITVEJRNKIS-PVEIOGNQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B8268200.png)




![2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid](/img/structure/B8268228.png)




![3,7,7-Trimethyl-4-(pyridin-2-yl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B8268264.png)



